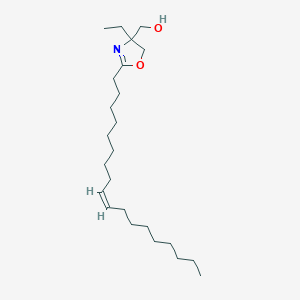

Substituted oxazoline

Description

Properties

Molecular Formula |

C24H45NO2 |

|---|---|

Molecular Weight |

379.6 g/mol |

IUPAC Name |

[4-ethyl-2-[(Z)-octadec-9-enyl]-5H-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C24H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-25-24(4-2,21-26)22-27-23/h11-12,26H,3-10,13-22H2,1-2H3/b12-11- |

InChI Key |

DFAPPWGXXKVCSX-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCC1=NC(CO1)(CC)CO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC1=NC(CO1)(CC)CO |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Oxazolines

2 Dehydrative Cyclization Methods

Dehydrative cyclization represents a direct and atom-economical approach to oxazoline (B21484) synthesis, typically starting from β-hydroxy amides. These reactions rely on an activating agent to facilitate the removal of water and promote ring closure.

Bis(2-methoxyethyl)aminosulfur trifluoride, commonly known as Deoxo-Fluor®, is a thermally stable deoxofluorinating agent that serves as a mild and highly efficient reagent for the cyclodehydration of β-hydroxy amides to form oxazolines. rsc.orgacs.org This method is often preferred over its analogue, diethylaminosulfur trifluoride (DAST), due to its increased thermal stability. rsc.org The reaction proceeds smoothly under mild conditions, typically at -20 °C, and is compatible with a wide array of sensitive functional groups. rsc.orgresearchgate.net

Notably, Deoxo-Fluor® has shown superior performance for the cyclization of more sterically hindered threonine-derived β-hydroxy amides, providing better yields compared to DAST. researchgate.net The reaction mechanism preserves stereochemical integrity, resulting in minimal racemization. rsc.org Furthermore, this methodology has been adapted for one-pot syntheses, allowing for the direct conversion of carboxylic acids and amino alcohols into oxazolines without the need to isolate the intermediate β-hydroxy amide. acs.org In this one-pot approach, the carboxylic acid and amino alcohol are combined and treated with Deoxo-Fluor® to yield the corresponding oxazoline. acs.org

Table 1: Examples of Deoxo-Fluor® Mediated Oxazoline Synthesis

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Serine-derived β-hydroxy amide | Deoxo-Fluor®, -20 °C | Corresponding oxazoline | Good to Excellent | rsc.org |

| Threonine-derived β-hydroxy amide | Deoxo-Fluor®, -20 °C | Corresponding oxazoline | >60% | researchgate.net |

| Palmitic acid and 2-amino-2-methyl-1-propanol | Deoxo-Fluor®, CH₂Cl₂, 0 °C, 30 min | 4,4-Dimethyl-2-pentadecyl-4,5-dihydrooxazole | Excellent | acs.org |

Triflic acid (TfOH) has been established as a potent promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to yield 2-oxazolines. thieme-connect.comrsc.org This method is attractive due to its operational simplicity and the fact that it generates water as the sole byproduct, aligning with the principles of green chemistry. rsc.org The reaction tolerates a diverse range of functional groups and proceeds efficiently, typically using 1.5 equivalents of TfOH in a solvent like 1,2-dichloroethane (B1671644) (DCE) at 80 °C. mdpi.com

A key mechanistic feature of this transformation is the inversion of stereochemistry at the α-hydroxyl carbon. thieme-connect.comrsc.org This observation suggests that the reaction proceeds via a pathway where the hydroxyl group is activated by the strong acid, becoming a good leaving group, followed by an intramolecular SN2-type attack by the amide oxygen. thieme-connect.com This is distinct from other acid-catalyzed cyclizations that may proceed with retention of stereochemistry. The robustness of this protocol also allows for a one-pot synthesis of 2-oxazolines directly from readily available carboxylic acids and amino alcohols, further enhancing its synthetic utility. thieme-connect.comrsc.org

Table 2: Triflic Acid-Promoted Synthesis of 2-Oxazolines

| Substrate | Conditions | Key Feature | Yield | Reference |

|---|---|---|---|---|

| N-(2-hydroxyethyl)amides | TfOH (1.5 equiv), DCE, 80 °C | Inversion of stereochemistry | Good to Excellent | thieme-connect.commdpi.com |

| Carboxylic acids and amino alcohols | TfOH, One-pot | Generates water as only byproduct | Good | thieme-connect.com |

3 Oxidative Cyclization Methodologies

Oxidative cyclization methods provide an alternative route to oxazolines, often starting from aldehydes and amino alcohols. These reactions involve the in situ formation of an oxazolidine (B1195125) intermediate, which is subsequently oxidized to the corresponding oxazoline.

The direct synthesis of 2-substituted-2-oxazolines from aldehydes and β-amino alcohols can be achieved through oxidative cyclization using various oxidizing systems. researchgate.netorganic-chemistry.org A common strategy involves the initial condensation of the aldehyde and amino alcohol to form a cyclic oxazolidine intermediate, which is then dehydrogenated. organic-chemistry.org

One effective method employs N-bromosuccinimide (NBS) as the oxidizing agent. organic-chemistry.org This one-pot synthesis is noted for its mild reaction conditions, high yields, and broad substrate scope, accommodating both aromatic and aliphatic aldehydes. organic-chemistry.org Another approach utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) to convert various aldehydes into their corresponding 2-oxazolines in good yields. researchgate.net A metal-free system using potassium iodide (KI) as a catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant has also been developed. rsc.org This protocol is performed under ambient, base-free conditions and has been successfully applied to the synthesis of optically active oxazolines from chiral amino alcohols. rsc.org

Table 3: Comparison of Oxidizing Agents for Aldehyde-Based Oxazoline Synthesis

| Oxidizing System | Substrates | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Aldehydes, Amino alcohols | One-pot, Mild | High yields, Broad scope | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Aromatic/Aliphatic Aldehydes, 2-Aminoethanol | - | Good yields | researchgate.net |

| KI / tert-Butyl hydroperoxide (TBHP) | Aldehydes, β-Amino alcohols | Ambient, Metal- and base-free | Mild, Suitable for chiral synthesis | rsc.org |

Molecular iodine (I₂) serves as an effective catalyst for the oxidative cyclization to form oxazolines. researchgate.netorganic-chemistry.org One such method facilitates the synthesis of oxazolines from β-acylamino ketones through an iodine-catalyzed C-O bond formation and dehydrogenation, using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org By selecting the appropriate base, this method can be tuned to selectively produce either oxazolines or the corresponding oxazoles. organic-chemistry.org

Another iodine-promoted approach enables the direct conversion of aldehydes to 2-oxazolines. researchgate.net In this reaction, aldehydes react with aminoethanol in the presence of molecular iodine and potassium carbonate to yield the desired oxazoline products. researchgate.net The proposed mechanism for these transformations often involves the in situ generation of an electrophilic iodine species that facilitates the cyclization and subsequent oxidation steps. These methods are valued for avoiding the use of transition metals.

A modern approach to functionalized oxazolines involves the electrophilic cyclization of unsaturated amides. Recently, the synthesis of SeCF₃-substituted oxazolines has been reported through the electrophilic trifluoromethylselenolation cyclization of propargylic amides. nih.gov This transformation is induced by N-(trifluoromethylseleno)phthalimide, which acts as the source of the electrophilic "SeCF₃" moiety. The reaction proceeds via a 5-exo-dig cyclization pathway to afford the target oxazolines bearing a trifluoromethylseleno group. nih.gov

In a related strategy, selenofunctionalized oxazolines can be synthesized from N-allyl benzamides and diselenides using a continuous flow electrochemical method. cardiff.ac.uk This technique achieves product yields of up to 90% with short reaction times and demonstrates a wide tolerance for various functional groups. cardiff.ac.uk These methods provide access to oxazolines containing unique functional handles for further synthetic elaboration.

4 Multi-Component Reactions for Substituted Oxazoline Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. Several MCRs have been designed for the synthesis of substituted oxazolines.

One example is an efficient one-pot, four-component condensation that produces substituted 2-oxazolines, which are found in several families of bioactive natural products. organic-chemistry.org Another powerful strategy is the palladium-catalyzed three-component reaction involving aryl bromides, carbon monoxide, and an amino alcohol derivative like 2-chloroethylamine (B1212225) hydrochloride. thieme-connect.com This process combines a carbonylation step with a subsequent cyclization to afford 2-aryloxazolines in good yields, tolerating a range of electron-donating and electron-withdrawing groups on the aryl bromide. thieme-connect.com Copper catalysis has also been employed in three-component syntheses to access diverse heterocyclic structures, including oxazolines, by forming multiple bonds in a single pot. rsc.org These MCRs offer a straightforward and atom-economical pathway to complex oxazoline structures from simple and readily available starting materials. thieme-connect.com

Ring-Expanding and Rearrangement Strategies Involving Oxazoline Derivatives

The formation of the oxazoline ring is not limited to direct cyclization reactions; it can also be achieved through elegant ring-expanding and rearrangement strategies. These methods often utilize strained ring systems or strategically placed functional groups to drive the transformation.

A notable example is the Heine reaction , which involves the rearrangement of N-acylaziridines to form oxazolines. This process can be catalyzed by electron-rich phosphines, which act as efficient catalysts for the regioselective rearrangement under neutral conditions. Evidence suggests a mechanism involving the addition of the phosphine (B1218219) to the aziridine, forming a phosphonium (B103445) intermediate that subsequently eliminates to yield the oxazoline. researchgate.net The Heine reaction has also been developed into a catalytic, enantioselective process for meso-N-acylaziridines using a palladium(II)-diphosphine complex. researchgate.net

Another approach involves the electrophilic ring expansion of aziridines . Alkoxycarbonylketenes, generated from alkyl 2-diazo-3-oxoalkanoates under microwave heating, can react with aziridines to produce alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. This method is notable for being a clean, activator- and catalyst-free reaction. beilstein-journals.org

More complex cascade reactions have also been developed. A copper(I)-catalyzed tandem rsc.orgacs.org-rearrangement and 4π-electrocyclization of O-propargylic oximes provides a route to exomethylene oxazolines. The reaction proceeds through an N-allenylnitrone intermediate which can undergo a 4π-electrocyclization and subsequent intramolecular cyclization to form the oxazoline product. acs.org

Furthermore, the reaction of arynes with ferrocenyl oxazolines can lead to either ring-expanding or rearrangement products . Depending on the reaction conditions and the substituents, this transformation can yield ferrocenyl conjugated oxazepine or quinoline (B57606) derivatives. The formation of quinoline skeletons involves the participation of a water molecule in an unexpected rearrangement process. frontiersin.org A catalytic protocol for synthesizing oxazolines from 3-amido oxetanes has also been developed, representing a new approach to the reactivity of oxetanes for heterocycle synthesis. rsc.org

Stereoselective Synthesis of Chiral Substituted Oxazolines

The synthesis of chiral oxazolines is of paramount importance due to their extensive use as ligands in asymmetric catalysis and as chiral building blocks. Various stereoselective methods have been developed to control the absolute and relative stereochemistry of the oxazoline ring and its substituents.

Diastereoselective Approaches

Diastereoselective methods for synthesizing chiral oxazolines often rely on the influence of a pre-existing stereocenter in the starting material to direct the formation of a new chiral center. This concept of internal asymmetric induction is a cornerstone of many synthetic strategies. diva-portal.org

For instance, the diastereoselective oxazoline-directed ortho-lithiation of calix mdpi.comarenes has been reported to proceed with high diastereomeric ratios, in some cases exceeding 100:1. Interestingly, the choice of the alkyllithium reagent can allow for the selective formation of the opposite diastereomer. grafiati.com

Another example is the diastereoselective synthesis of N-substituted ethyl 4-phenyloxazolidine-2-carboxylates. The reaction of (S)-2-phenylglycinol with ethyl glyoxylate, formaldehyde, and benzotriazole (B28993) stereospecifically yields ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate. grafiati.com

The synthesis of chiral octahedral Iridium(III) phosphano-oxazoline complexes also proceeds with diastereoselectivity. The reaction of [Ir(μ-Cl)(η2-coe)2]2 with chiral phosphano-oxazoline ligands yields neutral mononuclear complexes where the stereochemistry at the metal center is influenced by the chiral ligand. researchgate.net

| Starting Material | Reagents | Product | Diastereomeric Ratio | Ref |

| Inherently chiral calix mdpi.comarene | Oxazoline, alkyllithium | ortho-lithiated calix mdpi.comarene | >100:1 | grafiati.com |

| (S)-2-Phenylglycinol | Ethyl glyoxylate, formaldehyde, benzotriazole | Ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate | Stereospecific | grafiati.com |

| [Ir(μ-Cl)(η2-coe)2]2 | Chiral phosphano-oxazoline ligands | Chiral octahedral Iridium(III) phosphano-oxazoline complexes | Diastereoselective | researchgate.net |

Enantioselective Methodologies

Enantioselective methodologies aim to create a single enantiomer of a chiral oxazoline from a prochiral starting material. These methods often employ chiral auxiliaries or asymmetric catalysts.

A widely used strategy involves the use of a chiral auxiliary , a chiral molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction. The auxiliary is then removed to reveal the enantiomerically enriched product.

Chiral, nonracemic amino alcohols, often derived from amino acids, are common precursors for forming chiral oxazolines that serve as valuable starting materials. researchgate.net For example, pseudoephedrine has been employed as a practical chiral auxiliary for the asymmetric synthesis of a variety of enantiomerically enriched compounds. researchgate.net

A notable application is in the asymmetric synthesis of tris-heteroleptic ruthenium polypyridyl complexes. Isopropyl-2-(2'-hydroxyphenyl)oxazolines, in their deprotonated form, act as potent bidentate ligands that provide excellent asymmetric induction during coordination to the metal center. Crucially, these auxiliaries can be subsequently substituted with complete retention of configuration. nih.gov Chiral salicyloxazolines have also been investigated in detail for this purpose, with the stereoselectivity being under thermodynamic control and influenced by the solvent polarity. acs.org

| Chiral Auxiliary | Application | Key Feature | Ref |

| Pseudoephedrine | Asymmetric synthesis of carboxylic acids, alcohols, aldehydes, and ketones | Practical and effective for various transformations | researchgate.net |

| Isopropyl-2-(2'-hydroxyphenyl)oxazolines | Asymmetric synthesis of tris-heteroleptic ruthenium polypyridyl complexes | Excellent asymmetric induction and removable with retention of configuration | nih.gov |

| Chiral Salicyloxazolines | Asymmetric synthesis of ruthenium polypyridyl complexes | Stereoselectivity is under thermodynamic control | acs.org |

Asymmetric Cyclization Techniques

Asymmetric cyclization techniques directly generate the chiral oxazoline ring in an enantioselective manner, often through the use of a chiral catalyst.

One such method is the catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines. This reaction can be used to synthesize chiral pyridine-oxazolines, which are valuable as ligands in coordination chemistry and as chiral auxiliaries themselves. researchgate.net

Dehydrative cyclization of N-(2-hydroxyethyl)amides can also be rendered asymmetric. A triflic acid-promoted cyclization of an enantiopure β-hydroxyl amide has been shown to proceed with inversion of the α-hydroxyl stereochemistry, indicating that the alcohol is activated as a leaving group. Although some erosion of optical purity was observed, the major product was formed with a high enantiomeric ratio. mdpi.com

A one-pot method has been developed involving an asymmetric aldol (B89426) addition reaction of oxazolinyl esters with paraformaldehyde, catalyzed by a chiral complex, followed by esterification. This approach allows for the synthesis of a series of chiral oxazoline derivatives with various functional groups. acs.org

| Reaction Type | Substrate | Catalyst/Promoter | Key Outcome | Ref |

| Asymmetric Heine Reaction | meso-N-(2-picolinoyl)-aziridines | Chiral catalyst | Synthesis of chiral pyridine-oxazolines | researchgate.net |

| Asymmetric Dehydrative Cyclization | Enantiopure β-hydroxyl amide | Triflic acid | Inversion of stereochemistry at the α-hydroxyl position | mdpi.com |

| Asymmetric Aldol Addition/Cyclization | Oxazolinyl ester, paraformaldehyde | Chiral catalyst | One-pot synthesis of diverse chiral oxazoline derivatives | acs.org |

Synthesis of Planar Chiral this compound Derivatives

Planar chirality arises from the arrangement of substituents in a plane, and ferrocene (B1249389) and [2.2]paracyclophane derivatives are prominent examples. The synthesis of planar chiral oxazolines has garnered significant attention due to their application as highly effective ligands in asymmetric catalysis.

A concise route to planar chiral [2.2]paracyclophane oxazolines involves the direct C–H arylation of enantiopure oxazolines. This method provides a more direct synthesis compared to traditional routes that proceed via bromo and carboxylic acid derivatives. rsc.org

For planar chiral ferrocene derivatives , a common and effective strategy is the diastereoselective direct ortho-metallation (DoM) of a ferrocene appended with a chiral oxazoline group. The oxazoline acts as a directing group, guiding the metallation to the adjacent position on the cyclopentadienyl (B1206354) ring with high diastereoselectivity. mdpi.com The development of methods to synthesize enantiopure oxazoline ferrocene compounds is crucial for achieving this high diastereoselectivity. mdpi.com

The reaction of (η⁵-(S)-2-(4-methylethyl)oxazolinylcyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt with cis-bis(dimethylsulfoxide)dichloroplatinum yields diastereomeric platinacycles with a selectivity of 4.7:1. A similar reaction with a t-Bu-substituted oxazoline derivative proceeded with a 5.6:1 selectivity. acs.org The synthesis of planar chiral oxazolinyl hydroxyl ferrocene silyl (B83357) ethers has also been reported, providing access to N,O,O-tridentate ferrocene ligands after desilylation. researchgate.net

| Chiral Scaffold | Synthetic Strategy | Key Intermediate/Product | Diastereomeric/Enantiomeric Selectivity | Ref |

| [2.2]Paracyclophane | Direct C–H arylation of enantiopure oxazolines | Planar chiral [2.2]paracyclophane oxazolines | Resolution of planar chirality | rsc.org |

| Ferrocene | Diastereoselective direct ortho-metallation (DoM) | 1,2-disubstituted planar chiral ferrocenes | High diastereoselectivity | mdpi.com |

| Cobalt Metallocene | Reaction with cis-bis(dimethylsulfoxide)dichloroplatinum | Planar chiral cobalt metallocene based oxazoline platinacycles | 4.7:1 to 5.6:1 diastereomeric ratio | acs.org |

| Ferrocene | Synthesis of oxazolinyl hydroxyl ferrocene silyl ethers | Planar chiral N,O,O-tridentate ferrocenes | Access to multidentate ligands | researchgate.net |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, has emerged as a powerful tool for the synthesis of substituted oxazolines. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, faster reaction times, and simplified scalability. dur.ac.uk

A notable application is the rapid synthesis of oxazolines from β-hydroxy amides using Deoxo-Fluor® in a continuous flow system, a process that occurs at room temperature and in a stereospecific manner. rsc.org This method allows for the subsequent heterogeneous oxidation of the synthesized oxazolines to oxazoles using a packed reactor with manganese dioxide. rsc.org The transition from batch to continuous processing can dramatically reduce reaction times and improve process safety and reproducibility, which is crucial for scaling up production. dur.ac.uk

Continuous flow has also been successfully applied to electrochemical reactions. The electroselenocyclization of N-allyl benzamides with diselenides has been achieved in a continuous flow electrochemical reactor, producing selenofunctionalized oxazolines in good yields (up to 90%) with short reaction times of just 10 minutes. acs.orgnih.govnih.gov This approach is advantageous as it operates under mild conditions, avoids hazardous chemical oxidants, and has been demonstrated to be easily and safely scalable. acs.orgnih.gov The setup typically involves an undivided cell with graphite (B72142) electrodes. acs.org

Furthermore, flow chemistry facilitates multi-step syntheses. A two-step continuous-flow process has been developed for the synthesis of N-(2-aminoethyl)acylamides starting from oxazolines. thieme-connect.com This process involves the ring-opening of the oxazoline in a coil reactor, followed by immediate hydrogenation in a continuous-flow hydrogenator with a palladium-on-carbon (Pd/C) packed cartridge. thieme-connect.com The ability to couple reaction steps in a continuous sequence minimizes manual handling and potential exposure to hazardous intermediates.

Researchers have also explored the use of microreactors for the safe and rapid synthesis of oxazoles from oxazolines using molecular oxygen. acs.org The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling the safe use of high temperatures and pressures, which would be hazardous in standard batch equipment. acs.org This precise control leads to higher purity and selectivity. dur.ac.uk The development of immobilized ligands, such as a pyridine-oxazoline ligand on a solid support, has enabled the creation of efficient flow reactors for the continuous asymmetric synthesis of compounds like benzosultams, demonstrating remarkable stability over multiple reaction cycles. acs.org

Table 1: Examples of Flow Chemistry Applications in this compound Synthesis

| Starting Material | Reagent/Catalyst | Product Type | Key Flow Condition | Reference |

|---|---|---|---|---|

| β-hydroxy amides | Deoxo-Fluor® | Substituted Oxazolines | Room temperature synthesis | rsc.org |

| N-allyl benzamides | Diselenides | Selenofunctionalized Oxazolines | Electrochemical flow reactor | acs.orgnih.govnih.gov |

| Oxazolines | TMSN3 then H2/Pd/C | N-(2-aminoethyl)acylamides | Two-step coil and packed-bed reactor | thieme-connect.com |

| Oxazoline | Molecular Oxygen/AIBN | Oxazole-hydroperoxide | Microreactor at high temp/pressure | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of oxazoline derivatives. wjarr.commdpi.com These principles focus on aspects such as atom economy, use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. wjarr.comsemanticscholar.org

A key area of development is the use of environmentally benign solvents, with water being a prime example. A novel procedure for synthesizing oxazolines from tosylmethyl isocyanide (TosMIC) and aldehydes has been developed using water as the solvent and imidazole (B134444) as a catalyst. arabjchem.org This method is advantageous as water is non-toxic and non-flammable, and in this specific reaction, it also helps to protect the oxazoline product from being oxidized to the corresponding oxazole (B20620). arabjchem.org

Another green approach involves the use of catalysis to enable more efficient and less wasteful reactions. For instance, a triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides produces 2-oxazolines with water as the only byproduct, representing a highly atom-economical method. mdpi.com Similarly, calcium-catalyzed synthesis of 5-amino-oxazoles has been developed, which is notable for its use of an earth-abundant metal catalyst and the production of environmentally benign alcohol byproducts. nih.gov The move away from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. mdpi.com

Energy efficiency is another important consideration. The development of synthetic methods that operate at ambient temperature and pressure significantly reduces the energy consumption of the process. wjarr.com A method for preparing 2-oxazolinone from 2-haloethylamine salts and a carbonate can proceed smoothly at near-room temperature (2°C-60°C), offering a gentle and low-energy alternative to traditional high-temperature methods. google.com The use of alternative energy sources like microwave irradiation and ultrasonication also aligns with green chemistry principles by often reducing reaction times and energy usage compared to conventional heating. wjarr.commdpi.com

The source of starting materials is also a focus of green chemistry. There is a growing interest in using renewable resources instead of petroleum-based feedstocks. researchgate.net For example, 2-oxazoline monomers containing olefinic functionalities have been synthesized from fatty acids derived from renewable sources like castor oil. researchgate.net These "green" monomers can then be used to create polymers with novel applications. researchgate.net

Finally, minimizing hazardous waste is paramount. This can be achieved by designing reactions that avoid transition-metal catalysts where possible or by using photocatalysis. organic-chemistry.org Visible-light photocatalysis, for instance, allows for the synthesis of substituted oxazoles from readily available α-bromoketones and benzylamines at room temperature, offering a more sustainable pathway. organic-chemistry.org

Table 2: Application of Green Chemistry Principles in Oxazoline Synthesis

| Green Principle | Synthetic Approach | Example | Reference |

|---|---|---|---|

| Safer Solvents | Synthesis in water | Reaction of TosMIC and aldehydes in water with an imidazole catalyst. | arabjchem.org |

| Atom Economy | Dehydrative cyclization | TfOH-promoted synthesis from N-(2-hydroxyethyl)amides, yielding water as the only byproduct. | mdpi.com |

| Use of Catalysis | Earth-abundant metal catalysis | Calcium-catalyzed synthesis of 5-amino-oxazoles. | nih.gov |

| Energy Efficiency | Mild reaction conditions | Synthesis of 2-oxazolinone at 2°C-60°C from 2-haloethylamine salts. | google.com |

| Use of Renewable Feedstocks | Bio-based starting materials | Synthesis of oxazoline monomers from fatty acids derived from castor oil. | researchgate.net |

Reactivity and Mechanistic Investigations of Substituted Oxazolines

Electrophilic and Nucleophilic Reactivity of the Oxazoline (B21484) Ring

The oxazoline ring, while generally stable, exhibits susceptibility to attack by both electrophiles and nucleophiles under specific conditions. wikipedia.org The lone pair of electrons on the nitrogen atom confers nucleophilic character, while the polarized C=N bond and the potential for ring strain in the corresponding cationic species render certain positions electrophilic.

Computational studies and mass spectrometry have been instrumental in elucidating the gas-phase reactivity of protonated oxazoline derivatives. nih.gov Analysis of atomic charges, gas-phase basicity, and proton affinities consistently indicates that the nitrogen atom is the most favorable proton acceptor site. nih.govresearchgate.net This initial protonation event is crucial as it activates the oxazoline ring towards subsequent fragmentation or reaction.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies have revealed the influence of substituents on the fragmentation pathways of protonated oxazolines. nih.gov For 2-arene-2-oxazolines, computational thermochemistry and quantum theory of atoms in molecules (QTAIM) have confirmed that protonation occurs at the nitrogen atom. nih.gov Following protonation, characteristic fragmentation patterns emerge.

Two primary fragmentation processes have been proposed for protonated 2-oxazoline derivatives:

Neutral elimination of the oxazoline moiety : This pathway leads to the formation of a carbocation corresponding to the substituent at the 2-position (R+). nih.govresearchgate.net

Sequential elimination of neutral fragments : This involves the loss of smaller neutral molecules from the ring. nih.govresearchgate.net

For instance, studies on seven 2-arene-2-oxazoline compounds identified three major fragmentation pathways for the protonated molecules:

Formation of a benzoylium ion through the elimination of a 71 u neutral fragment. nih.gov

Formation of a nitrilium ion via the elimination of a 72 u neutral fragment. nih.gov

Elimination of a 54 u neutral fragment from the protonated molecule. nih.gov

The nature of the side chain can significantly influence the dissociation mechanism. For example, a hydroxyl group on a lateral chain can lead to water loss through an E2-type elimination. nih.gov

Table 1: Calculated Gas-Phase Basicity and Proton Affinity for a Model Oxazoline

| Parameter | Value (kJ/mol) |

|---|---|

| Gas-Phase Basicity (GB) | 890.5 |

| Proton Affinity (PA) | 925.3 |

Note: Representative values for a simple 2-substituted oxazoline. Actual values vary with substitution.

The oxazoline ring can be opened by various nucleophiles, a reaction that is often facilitated by prior activation of the ring, for instance, through protonation or alkylation of the nitrogen atom. rsc.org This process is fundamental to the application of oxazolines as protecting groups and in the synthesis of more complex molecules.

The hydrolysis of oxazolinium salts, which are formed by the protonation or alkylation of the oxazoline nitrogen, has been a subject of detailed mechanistic investigation. The reaction mechanism for both neutral and base-assisted hydrolysis involves the nucleophilic attack of water or hydroxide (B78521) at the C2 position of the ring, rather than the C5 position. researchgate.net This attack leads to a tetrahedral intermediate. cdnsciencepub.com

This intermediate subsequently undergoes a rearrangement to yield an N-substituted-(2-hydroxyethyl)amide. researchgate.net Seminal mechanistic studies have shown that the initial product of hydrolysis is an aminoester, which can then undergo a rapid intramolecular N-acylation to form the final, more stable hydroxyamide product. rsc.orgresearchgate.net The protonation of the nitrogen atom in the aminoester intermediate can suppress this latter rearrangement. rsc.org

The ring-opening of oxazolines can also be achieved under enzymatic and non-enzymatic conditions, which is particularly relevant in the context of glycochemistry. Glycosyl oxazolines are valuable intermediates in the chemoenzymatic synthesis of glycopeptides and glycoproteins. nih.gov

In enzymatic systems, enzymes such as chitinases utilize a substrate-assisted mechanism for the hydrolysis of chitin. This involves the 2-acetamido group of an N-acetylglucosamine unit acting as an intramolecular nucleophile, leading to the formation of an intermediate that has been described as an oxazolinium ion. nih.gov However, recent QM/MM metadynamics simulations on chitinase (B1577495) B from Serratia marcescens suggest that the reaction intermediate is, in fact, a neutral oxazoline in a 4C1/4H5 conformation, with the oxazolinium ion being a transient species on the pathway to the products. nih.gov Oxazolinium ions are recognized as common intermediates in the neighboring group participation mechanism of several glycoside hydrolase families. cazypedia.org

Non-enzymatic ring-opening of glycosyl oxazolines has also been observed. For instance, in the context of glycopeptide synthesis, the oxazoline ring can be attacked by the amino group of a lysine (B10760008) residue, resulting in the formation of a disubstituted acetamidine. nih.gov

Intramolecular cyclization is a primary and versatile method for the synthesis of the oxazoline ring itself. nih.gov These reactions typically involve a precursor molecule containing both a nucleophilic group (often a hydroxyl or an amine) and an electrophilic center that can be attacked to form the five-membered ring.

A common and widely used strategy is the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com This transformation can be promoted by a variety of reagents. For example, triflic acid has been shown to be an effective promoter for this cyclization, affording oxazolines with an inversion of stereochemistry at the α-hydroxyl position. This suggests a mechanism involving the activation of the alcohol as a leaving group, followed by an intramolecular SN2-like substitution by the amide oxygen. mdpi.com

Other reagents that facilitate this cyclization include DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which enable the reaction to proceed under mild conditions. nih.gov Furthermore, metal-free cyclization of N-propargylamides can be achieved using (diacetoxyiodo)benzene (B116549) (PIDA) as a promoter and a halogen source, proceeding via a 5-exo-dig cyclization to yield 5-halomethylene-2-oxazolines. rsc.org

Table 2: Selected Reagents for Intramolecular Cyclization to Oxazolines

| Precursor | Reagent/Catalyst | Key Mechanistic Feature |

|---|---|---|

| N-(β-hydroxyethyl)amide | Triflic Acid | Alcohol activation, SN2-like substitution mdpi.com |

| N-(β-hydroxyethyl)amide | DAST/Deoxo-Fluor | Mild cyclodehydration nih.gov |

| N-propargylamide | PIDA/LiI | 5-exo-dig iodooxygenation rsc.org |

| N-alkenylamide | Iodoarenes (oxidative) | Halogen-induced electrophilic cyclization organic-chemistry.org |

Ring-Opening Reactions and Pathways

Cycloaddition Reactions Involving Substituted Oxazolines

Substituted oxazolines can participate in cycloaddition reactions, acting as either the 1,3-dipole or the dipolarophile, leading to the formation of various heterocyclic structures. One of the most notable examples is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes to form isoxazolines, a class of compounds structurally related to oxazolines. mdpi.com

While oxazolines themselves are not classic 1,3-dipoles, certain derivatives can be converted into species that undergo such reactions. For example, Δ2-oxazolin-5-ones have been investigated for their potential 1,3-dipolar nature. acs.org

More commonly, the double bond within the oxazoline ring can act as a dipolarophile. Azomethine ylides, which are 1,3-dipoles, can undergo cycloaddition reactions with various dipolarophiles. mdpi.comnih.gov While their reactions with alkenes and alkynes are more frequent, cycloadditions with heteroatom multiple bonds, including the C=N bond of an oxazoline, are also known. mdpi.com These reactions provide a route to more complex, fused heterocyclic systems. For instance, the reaction of an azomethine ylide with an appropriate carbonyl dipolarophile can yield oxazolidine (B1195125) derivatives. nih.gov

Furthermore, dihydrooxazines, the six-membered ring homologues of oxazolines, can be synthesized through [4+2] cycloadditions between N-acyl imines and alkenes. nih.gov

[3+2] Cycloaddition Chemistry

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In the context of substituted oxazolines, this reaction is primarily utilized for their synthesis rather than their participation as a core reactant. A notable example involves the reaction of azaoxyallyl cations, generated in situ from α-halohydroxamates, with various vinyl benzoxazinanones. researchgate.net This process yields dihydrobenzoxazine-fused spirooxazoline-4-ones with high diastereoselectivity and in good yields (up to 98%). researchgate.net

The reaction is applicable to a range of vinyl benzoxazinanones substituted at different positions on the phenyl ring, demonstrating the versatility of this synthetic route. researchgate.net This method provides an attractive pathway for creating complex spirocyclic systems containing the oxazoline moiety. researchgate.net Additionally, mild, metal-free halogenation reactions of unsaturated amides can produce a wide variety of halogenated 2-oxazolines and spirooxazolines in excellent yields, proceeding through an "intermolecularly electrophilic addition/intramolecularly nucleophilic attack" cascade. researchgate.net

Table 1: Synthesis of Dihydrobenzoxazine-Fused Spirooxazoline-4-ones via [3+2] Cycloaddition

| Dipolarophile (Vinyl Benzoxazinanone) | 1,3-Dipole Precursor (α-halohydroxamate) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-Tosyl-vinyl benzoxazinanone | N-Hydroxy-N-benzyl-2-bromo-2-methylpropanamide | Spirooxazoline-4-one derivative | 98 | >20:1 |

| N-Tosyl-6-fluoro-vinyl benzoxazinanone | N-Hydroxy-N-benzyl-2-bromopropanamide | 6'-Fluoro-spirooxazoline-4-one derivative | 95 | >20:1 |

| N-Tosyl-6-chloro-vinyl benzoxazinanone | N-Hydroxy-N-benzyl-2-bromoacetamide | 6'-Chloro-spirooxazoline-4-one derivative | 91 | 15:1 |

| N-Tosyl-8-methyl-vinyl benzoxazinanone | N-Hydroxy-N-phenyl-2-bromo-2-methylpropanamide | 8'-Methyl-spirooxazoline-4-one derivative | 85 | >20:1 |

Data synthesized from findings reported in Kim et al. researchgate.net

Photoinduced Intramolecular Cycloaddition

Substituted oxazolines can undergo intramolecular cycloadditions upon photoirradiation, leading to the formation of complex polycyclic systems. A key example is the photoinduced formal [4+2] cycloaddition of aryl-substituted o-vinylstyryl-2-oxazoles, which yields benzo[f]quinoline (B1222042) derivatives. acs.orgnih.gov

Theoretical calculations using TD-DFT have shown that this photocyclization proceeds through a stepwise pathway on the S1 potential energy surface. acs.orgnih.gov The mechanism involves an initial 10π ring closure followed by a subsequent 6π electrocyclization. acs.org The efficiency and feasibility of this reaction are heavily dependent on the substitution pattern on the oxazoline ring itself, a topic further explored in section 3.5. acs.orgnih.gov

Table 2: Photoinduced Cycloaddition of o-Vinylstyryl-2-oxazoles

| Oxazole (B20620) Substituents (R1, R2) | Substrate | Product | Reaction Outcome |

|---|---|---|---|

| R1 = Tolyl, R2 = H | 2-(2-Vinylstyryl)-5-tolyl-oxazole | 8-Methyl-benzo[f]quinoline derivative | Successful photocyclization |

| R1 = Phenyl, R2 = Methyl | 2-(2-Vinylstyryl)-4-phenyl-5-methyl-oxazole | 7-Phenyl-6-methyl-benzo[f]quinoline derivative | Successful photocyclization |

| R1 = Phenyl, R2 = Phenyl | 2-(2-Vinylstyryl)-4,5-diphenyl-oxazole | 6,7-Diphenyl-benzo[f]quinoline derivative | Reaction deactivated |

Directed Ortho-Metallation Procedures Utilizing Substituted Oxazolines

The oxazoline group is a powerful directing group in organic synthesis, capable of facilitating regioselective C-H activation at the ortho position of an attached aromatic ring. acs.org This process, known as directed ortho-metallation (DoM), involves the coordination of an organometallic base (typically an organolithium reagent) to the nitrogen atom of the oxazoline. acs.orgnih.govbaranlab.org This coordination positions the base in proximity to the ortho C-H bond, enabling its deprotonation to form a stabilized aryllithium intermediate. acs.orgacs.org This intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. acs.orgias.ac.in

This methodology has been extended to palladium-catalyzed reactions, where the oxazoline acts as a removable directing group for ortho-alkoxylation of arenes. acs.orgnih.gov This approach allows for the synthesis of meta-substituted electron-rich arenes, a class of compounds that are challenging to access through traditional electrophilic aromatic substitution. acs.org The reaction proceeds under mild conditions and tolerates a variety of alcohols as both the solvent and alkoxide source. nih.gov

Furthermore, the use of powerful dialkylmagnesium bases, such as sBu₂Mg, in non-polar solvents like toluene (B28343) enables successive magnesiations. nih.govrsc.org This allows for the selective functionalization of both ortho positions, providing a route to highly substituted, and potentially unsymmetrical, aromatic compounds. nih.govrsc.org

Functional Group Transformations and Derivatization of Substituted Oxazolines

While the oxazoline ring is stable under many conditions, making it an effective protecting group for carboxylic acids, it can also be transformed into other valuable functional groups. acs.orgias.ac.in A significant transformation is the conversion of 2-aryl oxazolines into the corresponding aromatic nitriles. nih.govresearchgate.net This is efficiently achieved by treatment with oxalyl chloride and catalytic amounts of N,N-dimethylformamide (DMF) under mild conditions (e.g., 50°C). nih.govresearchgate.net

This cyanation procedure is compatible with a wide range of functional groups and has been successfully applied to ortho- and ortho,ortho'-disubstituted aryl oxazolines, providing a robust method for preparing polyfunctionalized aromatic nitriles. nih.govresearchgate.net The versatility of this approach is highlighted by its application in multi-step syntheses where aryl oxazolines are first derivatized via directed ortho-metallation and then converted to the nitrile. nih.gov For instance, an ortho-methoxy substituted aryl oxazoline can undergo nucleophilic aromatic substitution, followed by a second ortho-functionalization via magnesiation and subsequent conversion of the oxazoline to a nitrile, yielding a highly substituted aromatic nitrile. nih.gov

Table 3: Conversion of Substituted Aryl Oxazolines to Aromatic Nitriles

| Aryl Oxazoline Substituent(s) | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-Iodo | (COCl)₂, cat. DMF | 2-Iodobenzonitrile | 99 |

| 2-Thiophenyl | (COCl)₂, cat. DMF | 2-Thiophenylbenzonitrile | 98 |

| 2,6-Diiodo | (COCl)₂, cat. DMF | 2,6-Diiodobenzonitrile | 99 |

| 2-Iodo-6-phenyl | (COCl)₂, cat. DMF | 2-Iodo-6-phenylbenzonitrile | 97 |

| 2-Cyclohexyl-6-methoxy | (COCl)₂, cat. DMF | 2-Cyclohexyl-6-methoxybenzonitrile | 97 |

Data extracted from Knochel et al. nih.govresearchgate.net

Influence of Substituent Effects on Reactivity and Selectivity

Substituents on the oxazoline ring and the molecules to which it is attached play a critical role in determining the reactivity and selectivity of its chemical transformations. These effects can be steric, electronic, or a combination of both.

In asymmetric catalysis, ligands containing a chiral oxazoline ring are widely used. nih.govacs.org The enantioselectivity of these reactions is highly dependent on the steric bulk of the substituents at the chiral center of the oxazoline ring (typically the 4- or 5-position). nih.govthieme-connect.com For instance, in the asymmetric alkylation of benzaldehyde (B42025) with diethylzinc (B1219324) using ferrocene-based oxazoline ligands, a ligand with a tert-butyl group on the oxazoline ring showed significantly higher catalytic activity than one with an isopropyl group. thieme-connect.com This is attributed to steric interactions in the transition state that influence the coordination of the substrate to the metal center. thieme-connect.com Similarly, the presence of gem-dimethyl substituents at the C-5 position of PHOX-type ligands has been shown to have a beneficial effect on reactivity in certain Heck and allylation reactions. nih.govacs.org

In the photoinduced intramolecular cycloaddition of o-vinylstyryl-2-oxazoles, electronic effects are paramount. acs.orgnih.gov The reactivity of the photocyclization steps is dictated by the substitution pattern at positions 4 and 5 of the oxazole ring. nih.gov Specifically, the presence of an aryl group at position 5 deactivates the reaction, preventing the formation of the benzo[f]quinoline product. acs.orgnih.gov

Substituents on the arene ring also influence the mechanism of ortho-lithiation. The presence of methyl groups on the oxazoline or meta substituents on the arene (such as methoxy (B1213986) or fluoro) can affect the reaction rates and the operative mechanism, with evidence for both monomer- and dimer-based reaction pathways depending on the specific substrate. nih.gov

Applications of Substituted Oxazolines in Organic Synthesis and Catalysis

Chiral Ligands in Asymmetric Catalysis

The efficacy of substituted oxazolines as chiral ligands is largely attributed to their C2-symmetric nature and the steric influence of the substituents at the 4- and 5-positions of the oxazoline (B21484) ring. These features create a well-defined chiral environment around the metal center, enabling effective facial discrimination of the substrate. Ligands such as bis(oxazolines) (BOX) and phosphinooxazolines (PHOX) are among the most successful, demonstrating remarkable versatility and efficiency in numerous catalytic processes. nih.gov

Transition Metal-Catalyzed Asymmetric Reactions

Substituted oxazoline ligands have been extensively employed in a variety of transition metal-catalyzed reactions to achieve high levels of enantioselectivity. Their coordination to metals like palladium and copper forms chiral catalysts that are highly effective in constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. In this reaction, a chiral ligand is crucial for controlling the stereochemical outcome. Phosphinooxazoline (PHOX) ligands have proven to be particularly effective in this transformation. sigmaaldrich.comwikipedia.org The mechanism generally involves the coordination of the palladium(0) catalyst to the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) complex. The chiral PHOX ligand, bound to the palladium center, directs the nucleophilic attack to one of the two enantiotopic termini of the allyl moiety, thereby establishing the stereochemistry of the product. wikipedia.org The steric and electronic properties of the PHOX ligand, which can be readily tuned by modifying the oxazoline and phosphine (B1218219) fragments, play a critical role in achieving high enantioselectivity. For instance, PhAk-Ox, a phosphaalkene-oxazoline ligand, has been successfully used in the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with various malonate nucleophiles, yielding products with up to 92% enantiomeric excess (ee). nih.gov

Table 1: Selected Examples of Palladium-Catalyzed Asymmetric Allylic Alkylation using Oxazoline Ligands

| Ligand | Substrate | Nucleophile | Yield (%) | ee (%) |

|---|---|---|---|---|

| PhAk-Ox | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 95 | 92 |

| PhAk-Ox | 1,3-diphenyl-2-propenyl acetate | Diethyl malonate | 88 | 90 |

| PhAk-Ox | 1,3-diphenyl-2-propenyl acetate | Dibenzyl malonate | 73 | 79 |

| Thioether of ferrocenyl-oxazoline | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | ~100 | 98 |

| (R)-5,5-dimethyl-(p-CF3)3-i-PrPHOX | (E)-1,3-diphenylallyl acetate | Dimethyl malonate | 98 | 99 |

Copper complexes of chiral substituted oxazolines are highly versatile catalysts for a range of enantioselective transformations. The Lewis acidic nature of the copper center, modulated by the chiral ligand, allows for the activation of substrates and the creation of a chiral environment for stereoselective bond formation.

The copper-catalyzed asymmetric cyclopropanation of olefins with diazo compounds is a classic and efficient method for the synthesis of chiral cyclopropanes. C2-symmetric bis(oxazoline) (BOX) ligands are among the most effective ligands for this reaction. researchgate.net The proposed mechanism involves the formation of a copper-carbene intermediate from the reaction of the copper catalyst with the diazo compound. rameshrasappan.com The chiral BOX ligand, coordinated to the copper center, then directs the approach of the olefin, leading to a stereoselective transfer of the carbene moiety. The steric bulk of the substituents on the oxazoline rings plays a crucial role in controlling the diastereo- and enantioselectivity of the reaction. rameshrasappan.com For example, the use of a copper(I) catalyst with a tert-butyl-substituted BOX ligand in the cyclopropanation of styrene (B11656) with ethyl diazoacetate can yield the corresponding cyclopropane (B1198618) with high enantioselectivity. researchgate.net

Table 2: Selected Examples of Copper-Catalyzed Asymmetric Cyclopropanation using BOX Ligands

| Ligand | Olefin | Diazo Compound | Diastereomeric Ratio (trans:cis) | ee (%) (trans) | ee (%) (cis) |

|---|---|---|---|---|---|

| (S,S)-t-Bu-BOX | Styrene | Ethyl diazoacetate | 72:28 | 99 | 97 |

| (S,S)-Ph-BOX | Styrene | Ethyl diazoacetate | 70:30 | 90 | 88 |

| Indane-derived BOX | Styrene | Ethyl diazoacetate | 70:30 | 60 | 51 |

| Side arm modified SaBOX | Styrene | Ethyl diazoacetate | - | 99 | - |

| (S,S)-t-Bu-BOX | 1-Octene | Ethyl diazoacetate | 75:25 | 96 | 90 |

Copper-catalyzed asymmetric 1,3-dipolar cycloadditions are a powerful tool for the synthesis of enantioenriched five-membered heterocyclic compounds. Chiral bis(oxazoline) (BOX) ligands in combination with copper(II) salts have been shown to be effective catalysts for the reaction between nitrones and electron-rich alkenes. acs.orgacs.org The reaction is believed to proceed through a mechanism where the copper(II)-BOX complex acts as a Lewis acid, coordinating to the nitrone and activating it for the cycloaddition. acs.org The chiral ligand creates a defined space that dictates the facial selectivity of the alkene's approach, leading to high enantioselectivity in the resulting isoxazolidine (B1194047) product. For instance, the cycloaddition of N-benzylidenebenzylamine N-oxide with ethyl vinyl ether catalyzed by a Cu(OTf)2-bis(oxazoline) complex can afford the corresponding isoxazolidine with up to 94% ee. acs.org

Table 3: Selected Examples of Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions

| Ligand | Dipole | Dipolarophile | Yield (%) | Diastereomeric Ratio (exo:endo) | ee (%) (exo) |

|---|---|---|---|---|---|

| (S,S)-t-Bu-BOX | N-benzylidenebenzylamine N-oxide | Ethyl vinyl ether | 85 | >95:5 | 94 |

| (S,S)-Ph-BOX | N-benzylidenebenzylamine N-oxide | Ethyl vinyl ether | 78 | >95:5 | 88 |

| Aminoindanol-derived BOX | N-benzylidenebenzylamine N-oxide | 2-propenoyl-3-phenyl-5-benzyloxazolidin-2-one | 95 | >99:1 | 98 |

| In-SaBox | γ-alkyl enoldiazoacetate | Nitrone | 95 | >20:1 | 99 |

| (R)-DTBM-SEGPHOS | Azomethine ylide | 1,3-enyne | 54 | >20:1 | 98 |

The copper-catalyzed asymmetric conjugate addition, or Michael reaction, is a fundamental C-C bond-forming reaction. Chiral oxazoline-based ligands have been instrumental in the development of highly enantioselective versions of this reaction. nih.gov Both BOX and PHOX-type ligands have been successfully employed. The catalytic cycle is generally believed to involve the formation of a chiral copper(I) enolate or a copper(II) Lewis acid complex that activates the Michael acceptor. nih.gov The chiral ligand then controls the approach of the nucleophile, leading to the formation of a new stereocenter with high enantioselectivity. For example, the addition of diethylzinc (B1219324) to cyclohexenone, catalyzed by a copper complex of a chiral oxazoline-1,3-dithiane ligand, can produce the corresponding 3-ethylcyclohexanone (B1604563) with up to 90% ee.

Table 4: Selected Examples of Copper-Catalyzed Asymmetric Conjugate Additions

| Ligand Type | Michael Acceptor | Nucleophile | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral oxazoline-1,3-dithiane | Cyclohexenone | Diethylzinc | ~100 | 90 |

| Chiral Schiff base | Cycloheptenone | Diethylzinc | 95 | 91 |

| Triamidophosphane | N-acyloxazolidinone | Diethylzinc | 95 | >98 |

| Hydroxyalkyl-chelating NHC | Acylimidazole | Grignard reagent | 86 | 95 |

| Phenolphosphine-based | N-acylpyrrole | Trimethylaluminium | 87 | 97 |

Rhodium-Catalyzed Asymmetric Reactions (e.g., Hydrosilylation)

Rhodium complexes incorporating chiral oxazoline ligands are effective catalysts for asymmetric hydrosilylation, a key method for producing chiral alcohols and silanes. Chiral and C2-symmetrical bis(oxazolinyl)pyridine-rhodium(III) complexes, for instance, have demonstrated high efficiency in the asymmetric hydrosilylation of ketones. These reactions typically employ a silane (B1218182), such as diphenylsilane, to reduce various ketone substrates to their corresponding secondary alcohols with high yields and excellent enantioselectivity.

Similarly, chiral rhodium acetate complexes featuring bis(oxazolinyl)phenyl (phebox) ligands catalyze the highly efficient and enantioselective hydrosilylation of aromatic alkenes. This process affords chiral silane derivatives with outstanding enantiomeric excesses (ee), often reaching up to 99%.

Table 1: Rhodium-Catalyzed Asymmetric Hydrosilylation of Ketones with a Chiral Pyridine-Bis(oxazoline) Ligand

| Entry | Ketone Substrate | Silane | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Acetophenone (B1666503) | Diphenylsilane | 1-Phenylethanol | 95 | 94 |

| 2 | 4-Methoxyacetophenone | Diphenylsilane | 1-(4-Methoxyphenyl)ethanol | 98 | 96 |

| 3 | 2-Acetonaphthone | Diphenylsilane | 1-(Naphthalen-2-yl)ethanol | 92 | 95 |

| 4 | Propiophenone | Diphenylsilane | 1-Phenylpropan-1-ol | 88 | 91 |

Data compiled from representative studies on Rh-catalyzed hydrosilylation.

Iridium-Catalyzed Reactions (e.g., C-H Activation, Hydrogenation)

Iridium catalysts bearing this compound ligands have emerged as powerful tools for challenging asymmetric transformations, including hydrogenation and C-H activation.

Asymmetric Hydrogenation: Iridium complexes of phosphinooxazoline (PHOX) ligands and their analogues are particularly renowned for the asymmetric hydrogenation of unfunctionalized or minimally functionalized olefins, which are challenging substrates for other catalysts. organic-chemistry.org Modular libraries of phosphite-oxazoline ligands have been successfully applied to the iridium-catalyzed hydrogenation of a broad range of 1,1-disubstituted terminal alkenes, achieving enantioselectivities up to >99% and full conversions. nih.gov These catalytic systems show high tolerance to the steric and electronic properties of the substrate. nih.gov P-stereogenic phosphinooxazoline ligands (like MaxPHOX) have also shown excellent performance in the hydrogenation of di-, tri-, and tetrasubstituted olefins with enantiomeric excesses up to 99%. organic-chemistry.org

C-H Activation and Functionalization: Chiral iridium(III) complexes with tridentate bis(oxazolinyl)phenyl (phebox) or bis(imidazolinyl)phenyl ligands are highly effective for enantioselective C-H functionalization reactions. nih.govnih.gov These catalysts can mediate the asymmetric insertion of metallocarbenes (derived from diazoacetates) into activated C-H bonds. nih.gov For example, the functionalization of substrates like 1,4-cyclohexadiene (B1204751) or phthalan (B41614) can be achieved with low catalyst loadings (e.g., 0.5 mol%), yielding products with high enantioselectivities (up to 99% ee). nih.govnih.gov Computational studies have been vital in understanding the stereochemical induction, suggesting that the carbene binds to the iridium cis to the central phenyl group of the pincer ligand, a key insight for rational catalyst design. nih.gov

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Alkenes

| Entry | Alkene Substrate | Ligand Type | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 1,1-Diphenylethylene | Phosphite-Oxazoline | 1,1-Diphenylethane | >99 | 98 |

| 2 | α-Methylstyrene | P-Stereogenic PHOX | (S)-1-Phenylpropane | >99 | 99 |

| 3 | (E)-1,2-Diphenylethylene | P-Stereogenic PHOX | (S,S)-1,2-Diphenylethane | >99 | 97 |

| 4 | 1-Phenyl-1-cyclohexene | Phosphite-Oxazoline | (R)-Phenylcyclohexane | >99 | 95 |

Data represents typical results from studies using advanced Ir-oxazoline catalyst systems. organic-chemistry.orgnih.gov

Cobalt-Catalyzed Asymmetric Reductions

The use of earth-abundant metals like cobalt in catalysis is a growing area of interest. Chiral bis(oxazolinylphenyl)amines (BOPA) have been identified as efficient ligands for cobalt-catalyzed asymmetric hydrosilylation of ketones and conjugate hydrosilylation of enones. researchgate.nettechnion.ac.il This reaction provides a pathway to chiral alcohols from readily available starting materials, using a more sustainable metal catalyst.

In these reactions, a cobalt(II) salt is typically combined with the chiral BOPA ligand and a silane reducing agent. The system effectively reduces a range of aryl ketones to their corresponding secondary alcohols with good yields and high enantioselectivities. researchgate.nettechnion.ac.ilmdpi.com For example, the hydrosilylation of acetophenone and its derivatives can yield the corresponding alcohols with enantiomeric excesses often exceeding 90%. mdpi.com This methodology extends to α,β-unsaturated ketones (enones), where conjugate reduction occurs to furnish chiral ketones. researchgate.net

Table 3: Cobalt-Catalyzed Asymmetric Hydrosilylation of Ketones with a Bis(oxazolinylphenyl)amine (BOPA) Ligand

| Entry | Ketone Substrate | Silane | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Acetophenone | Diphenylsilane | 85 | 92 (S) |

| 2 | 4'-Chloroacetophenone | Diphenylsilane | 88 | 94 (S) |

| 3 | 2'-Methoxyacetophenone | Diphenylsilane | 90 | 91 (S) |

| 4 | 1-Acetonaphthone | Diphenylsilane | 95 | 96 (S) |

Representative data from studies on Co-BOPA catalyzed hydrosilylation. researchgate.netmdpi.com

Zinc-Catalyzed Nucleophilic Additions

Chiral oxazoline ligands are highly effective in promoting zinc-catalyzed asymmetric nucleophilic additions to carbonyl compounds. This is particularly well-established for the addition of organozinc reagents to aldehydes, a reliable method for synthesizing chiral secondary alcohols. rsc.org

Ferrocene-based oxazoline ligands, which possess both central chirality on the oxazoline ring and planar chirality from the ferrocene (B1249389) backbone, are exemplary catalysts for this transformation. rsc.org These ligands, in combination with diethylzinc or diphenylzinc, facilitate the enantioselective alkylation or arylation of a wide range of aromatic and aliphatic aldehydes. technion.ac.il Research has shown that structural modifications to the ligand, such as introducing gem-disubstitution on the oxazoline ring, can further enhance enantioselectivity, providing access to secondary alcohols in high yields (up to 93%) and with near-perfect enantiomeric excess (>99% ee). technion.ac.il The reaction is believed to proceed through a well-organized transition state where the aldehyde coordinates to the zinc center, which is chirally modified by the oxazoline ligand, thereby dictating the facial selectivity of the nucleophilic attack.

Table 4: Zinc-Catalyzed Enantioselective Addition of Diethylzinc to Aldehydes using a Ferrocene-Oxazoline Ligand

| Entry | Aldehyde | Ligand | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | (Rp)-gem-diMe-FcOx | (R)-1-Phenylpropan-1-ol | 85 | 98 |

| 2 | 2-Naphthaldehyde | (Rp)-gem-diMe-FcOx | (R)-1-(Naphthalen-2-yl)propan-1-ol | 91 | 99 |

| 3 | Cyclohexanecarboxaldehyde | (Rp)-gem-diMe-FcOx | (R)-1-Cyclohexylpropan-1-ol | 89 | >99 |

| 4 | Ferrocenecarboxaldehyde | (Rp)-gem-diMe-FcOx | (R)-1-Ferrocenylpropan-1-ol | 93 | >99 |

Data compiled from studies on gem-disubstituted ferrocene oxazoline ligands. technion.ac.il

Organocatalytic Applications

While the vast majority of applications for substituted oxazolines involve their use as chiral ligands for transition metals, there are examples where the oxazoline moiety is part of a molecule that functions as a metal-free organocatalyst. In these cases, the oxazoline ring, often in conjunction with other functional groups, creates a chiral environment to catalyze reactions enantioselectively.

One such example is the use of a specifically designed chiral oxazoline-based organocatalyst for the asymmetric Strecker reaction. nih.gov This catalyst was found to be efficient in the reaction between various N-benzhydrylimines and trimethylsilyl (B98337) cyanide, producing α-aminonitriles in high yields (up to 96%) and with excellent enantioselectivities (up to 98% ee). nih.gov The proposed mechanism involves the activation of the imine by the organocatalyst through non-covalent interactions, facilitating the enantioselective addition of the cyanide source. This application demonstrates that with appropriate functionalization, the chiral scaffold of the oxazoline can be leveraged for purely organocatalytic transformations, expanding their utility beyond coordination chemistry. nih.gov

Design Principles for Highly Efficient Chiral Oxazoline Ligands

The remarkable success of oxazoline ligands in asymmetric catalysis is not accidental but is rooted in several key design principles that allow for their systematic optimization. acs.orgresearchgate.net

Modularity and Accessibility: Oxazoline ligands are synthesized from readily available and often inexpensive chiral β-amino alcohols. This modularity allows for systematic variation of the substituent on the chiral center of the oxazoline ring (e.g., isopropyl, tert-butyl, phenyl), which directly influences the steric environment around the metal center. acs.org

C2-Symmetry: Many of the most successful ligands, such as bis(oxazolines) (BOX), possess a C2-axis of symmetry. acs.orgresearchgate.net This symmetry simplifies the number of possible diastereomeric transition states in a catalytic cycle, which can lead to higher enantioselectivities. acs.org The C2-symmetric arrangement creates a well-defined chiral pocket that effectively discriminates between the two faces of the incoming substrate.

Proximity of the Chiral Center: The stereogenic center of the oxazoline ring is located alpha to the coordinating nitrogen atom. This close proximity ensures that the chiral information is efficiently transmitted to the metal's coordination sphere, strongly influencing the stereochemical outcome of the reaction. acs.org

Introduction of Additional Chiral Elements: Beyond the central chirality of the oxazoline ring, other elements of chirality can be introduced to create more sophisticated ligands. This includes incorporating atropisomerism or, most notably, the planar chirality found in ferrocene-based ligands.

Ferrocene-Based Oxazoline Ligands

Ferrocene-based oxazoline ligands represent a highly successful class of chiral ligands that combine the central chirality of the oxazoline ring with the unique planar chirality of a disubstituted ferrocene unit. rsc.org This combination of two distinct chiral elements often leads to superior performance in asymmetric catalysis compared to ligands with only a single source of chirality.

The "planar chirality" arises when at least two different substituents are attached to one of the cyclopentadienyl (B1206354) (Cp) rings of the ferrocene, breaking the plane of symmetry. rsc.org The oxazoline group itself often serves as a powerful directing group during the synthesis of these ligands, enabling diastereoselective ortho-lithiation to install a second substituent, thereby establishing the planar chirality in a controlled manner. rsc.org

Key design features and advantages of ferrocene-based oxazoline ligands include:

Dual Chirality: The synergistic or antagonistic interaction between the central (S or R) and planar (pS or pR) chirality can be fine-tuned to optimize enantioselectivity for a specific reaction. Often, a "matched" pair of chiral elements leads to significantly higher stereochemical induction.

Rigid and Sterically Defined Structure: The ferrocene backbone provides a rigid and predictable scaffold, which helps in creating a well-defined chiral pocket around the metal center.

Electronic Tunability: The electronic properties of the ferrocene unit can be modified by introducing electron-donating or electron-withdrawing groups, allowing for the electronic tuning of the coordinated metal center.

These ligands have proven to be exceptionally effective in a variety of transition metal-catalyzed reactions, including palladium-catalyzed allylic alkylations and zinc-catalyzed nucleophilic additions to aldehydes. technion.ac.ilrsc.org

Pyridinyl-Oxazoline (PYOX) Ligands

Pyridinyl-Oxazoline (PYOX) ligands, sometimes referred to as PyBOX, are a significant subgroup of bis(oxazoline) ligands characterized by a pyridine (B92270) ring bridging two chiral oxazoline units. wikipedia.orgcambridgenetwork.co.uk These C₂-symmetrical, tridentate "pincer-type" ligands are capable of coordinating with a diverse array of metals, including d-transition metals, alkaline earth metals, and f-transition metals. cambridgenetwork.co.uk The coordination occurs through the nitrogen atoms of the two oxazoline rings and the pyridine ring, creating a well-defined chiral environment around the metal center that effectively controls the enantioselectivity of catalytic processes. cambridgenetwork.co.ukrsc.org

The development of PYOX ligands dates back to 1989 when Hisao Nishiyama first utilized a RuCl₃/(S)-(i-Pr)-PyBOX catalyst system for the asymmetric hydrosilylation of ketones. wikipedia.orgcambridgenetwork.co.uk Since this initial breakthrough, the structural diversity of PYOX ligands has expanded significantly, leading to their application in a wide range of enantioselective transformations. cambridgenetwork.co.uk Metal complexes incorporating PYOX ligands have proven to be highly effective catalysts for reactions such as the Diels-Alder reaction, Mannich reaction, and various cycloadditions. acs.orgcambridgenetwork.co.ukrsc.org The tridentate and planar nature of PYOX ligands makes them particularly useful in copper-catalyzed asymmetric transformations. acs.org However, their utility extends to chemistries involving numerous other metals, including palladium, nickel, ruthenium, iron, scandium, and indium. acs.org A notable recent development is the application of these ligands in the burgeoning field of asymmetric photoredox catalysis. acs.org

Bis(oxazoline) (BOX) Ligands

Bis(oxazoline), or BOX, ligands are a class of privileged, C₂-symmetric chiral ligands that feature two oxazoline rings, typically connected by a linker such as a methylene (B1212753) or pyridine group. wikipedia.orgacs.org Their widespread adoption in asymmetric catalysis is due to their straightforward and flexible synthesis and the exceptional levels of enantioselectivity their metal complexes achieve in a multitude of reactions. acs.orgresearchgate.net The synthesis is conveniently accomplished in one step from commercially available materials like malononitrile (B47326) or dipicolinic acid and chiral amino alcohols, which are themselves derived from the chiral pool of amino acids. wikipedia.org

Metal complexes of BOX ligands are effective catalysts for a broad spectrum of asymmetric transformations, with particularly important applications in carbon-carbon bond-forming reactions. wikipedia.org The stereochemical outcome of reactions catalyzed by methylene-bridged BOX ligand complexes is often rationalized by a twisted square planar intermediate model. wikipedia.org In this model, the substituent at the 4-position of the oxazoline ring sterically blocks one enantiotopic face of the substrate, thereby directing the reaction pathway and leading to high enantioselectivity. wikipedia.org

The versatility of BOX ligands has been demonstrated in numerous catalytic processes, including:

Cyclopropanation: Copper(I)-BOX complexes were among the first applications, achieving enantiomeric excesses (ee) up to 99% with catalyst loadings as low as 1 mol%. wikipedia.orgnih.gov

Aldol (B89426) Reactions: Lewis acid complexes of BOX ligands effectively catalyze enantioselective aldol-type reactions. wikipedia.org

Other Reactions: Their utility extends to Mannich-type reactions, ene reactions, Michael additions, Nazarov cyclizations, hetero-Diels-Alder reactions, and hydrosilylations. wikipedia.org

The neutral character of BOX ligands makes them well-suited for use with noble metals, with copper complexes being especially common. wikipedia.org

Phosphine-Oxazoline (PHOX) Ligands

Phosphine-Oxazoline (PHOX) ligands are a prominent class of non-symmetrical, P,N-chelating ligands that have been successfully applied in a wide array of metal-catalyzed asymmetric reactions. wikipedia.orgsigmaaldrich.com These ligands feature a chiral oxazoline ring and a phosphine group, typically positioned ortho to each other on an aromatic backbone. acs.orgwikipedia.org The chirality of the ligand, which dictates the stereochemical outcome of the reaction, resides in the oxazoline moiety, derived from readily available chiral β-amino alcohols. acs.org

A key advantage of PHOX ligands is their modularity; their steric and electronic properties can be systematically tuned by modifying the substituent on the chiral center of the oxazoline ring, the groups on the phosphorus atom, or the ligand backbone. umk.plorgsyn.org This tunability allows for the optimization of the ligand for specific catalytic applications. nih.gov

PHOX ligands have demonstrated exceptional performance in several key transition-metal-catalyzed processes:

Palladium-Catalyzed Allylic Substitutions: PHOX-palladium complexes are highly effective for enantioselective allylic alkylations (Tsuji-Trost reaction), aminations, and sulfonylations. wikipedia.org

Heck Reaction: Palladium complexes with PHOX ligands catalyze the Heck reaction with high enantioselectivity, often proving superior to more common diphosphine ligands by preventing double bond migration in the product. wikipedia.orgsigmaaldrich.com

Asymmetric Hydrogenation: Cationic iridium-PHOX complexes are powerful catalysts for the hydrogenation of unfunctionalized, sterically hindered olefins and imines, achieving excellent enantioselectivities. sigmaaldrich.comacs.org

Recent research has focused on developing electron-deficient PHOX variants, such as those containing trifluoromethyl groups, which have shown superior catalytic activity in certain highly enantioselective metal-catalyzed reactions. orgsyn.org

| Reaction Type | Metal | Key Features | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Allylic Alkylation | Palladium (Pd) | Enantioselective C-C bond formation. | Up to >99% | wikipedia.orgorgsyn.org |

| Heck Reaction | Palladium (Pd) | Superior to diphosphine ligands; prevents bond migration. | High | wikipedia.orgsigmaaldrich.com |

| Hydrogenation of Olefins | Iridium (Ir) | Effective for unfunctionalized, trisubstituted olefins. | Up to 97% | sigmaaldrich.com |

| Dearomative [3+2] Cycloaddition | Palladium (Pd) | Solvent polarity is key to diastereoselectivity. | Up to 98% | acs.org |

Sugar-Annulated Oxazoline Ligands

Sugar-annulated oxazoline ligands represent a unique class of chiral ligands that leverage the abundance and inherent stereochemical diversity of carbohydrates. beilstein-journals.org These ligands are synthesized from readily available and inexpensive enantiomerically pure natural products such as D-glucosamine, D-fructose, and D-psicose, making them attractive starting materials from the "ex-chiral pool". beilstein-journals.orgrsc.org The carbohydrate backbone provides a rigid and well-defined chiral environment that can effectively induce asymmetry in metal-catalyzed reactions. beilstein-journals.org

The synthesis of these ligands often involves the transformation of a carbohydrate derivative containing a β-amino alcohol substructure. rsc.org For example, spiro-fused pyridyl-oxazoline (PyOx) ligands have been synthesized from D-fructose and D-psicose derivatives. beilstein-journals.org These ligands have been successfully applied in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, achieving high asymmetric induction of up to 93% ee. beilstein-journals.org Interestingly, the stereochemical outcome was dependent on the parent sugar; the D-fructo-PyOx ligand predominantly yielded the (R)-enantiomer, while the D-psico-configured ligand gave the (S)-enantiomer. beilstein-journals.org

Another example is the "glucoBox" ligand, a bis(oxazoline) synthesized from D-glucosamine. rsc.orgnih.gov This ligand has been applied in the copper(I)-catalyzed cyclopropanation of olefins, demonstrating the potential of glucosamine (B1671600) as a scaffold for versatile chiral ligands. rsc.orgnih.gov

Siloxane-Substituted Oxazoline Ligands

Siloxane-substituted oxazoline ligands are a relatively recent innovation in ligand design, demonstrating significant potential as next-generation chiral ligands and catalysts. nih.govnih.gov These compounds, often built upon a ferrocene backbone, have delivered exceptional results in a variety of mechanistically distinct transformations, in some cases surpassing the performance of classical oxazoline-based ligands. nih.govnih.gov

A key feature of these ligands is the incorporation of a siloxane group into the chiral side chain. nih.gov This modification can serve several strategic purposes. Firstly, it opens avenues for further functionalization. For instance, subsequent desilylation can reveal a hydroxyl group, which can then be tagged with ionic or hydrophilic groups. nih.gov This derivatization enhances the solubility of the ligand and its corresponding metal complex in environmentally benign solvents like ionic liquids or water, aligning with the principles of green chemistry. nih.govresearchgate.net This approach facilitates the recovery and recycling of expensive and often toxic transition metal catalysts, a significant advantage for industrial applications. nih.govresearchgate.net

Siloxane-substituted oxazoline phosphine ferrocenes have proven to be highly effective ligands in reactions such as the copper-catalyzed [3+2] 1,3-dipolar cycloaddition of azomethine ylides, leading to the synthesis of polysubstituted pyrrolidine (B122466) derivatives with outstanding stereoselectivity. nih.gov

Chiral Auxiliaries in Asymmetric Induction

Beyond their role as ligands in catalytic systems, substituted oxazolines are widely employed as chiral auxiliaries. nih.govresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality of the auxiliary directs the formation of one diastereomer over another. After the desired stereocenter has been established, the auxiliary can be cleanly removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

The use of chiral oxazolines as auxiliaries is a powerful strategy for asymmetric synthesis. For example, an L-valine-derived chiral oxazoline has been successfully used to direct the stereoselective alkylation at the C-1 position of 1,2,3,4-tetrahydroisoquinolines, which are core structures in many pharmacologically active alkaloids. proquest.com In this application, the oxazoline is condensed with the tetrahydroisoquinoline, and the resulting adduct is deprotonated and reacted with an alkyl halide. The bulky group on the oxazoline auxiliary shields one face of the intermediate anion, directing the incoming electrophile to the opposite face and yielding the product with high diastereomeric excess (67% or greater). proquest.com The auxiliary is then removed in a high-yield step to furnish the chiral tetrahydroisoquinoline. proquest.com

Oxazoline auxiliaries have also been designed to control the stereoselectivity of pericyclic reactions. A pseudo C₂ symmetric trans-diphenyl oxazoline group has been shown to be an effective chiral auxiliary in an 8π, 6π tandem electrocyclization reaction, providing a significant bias for one of the two possible helical transition states and leading to the formation of a bicyclooctadiene product with high diastereoselectivity. nih.gov

Substituted Oxazolines as Synthetic Building Blocks and Scaffolds